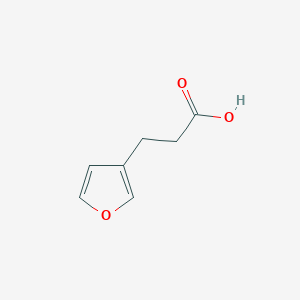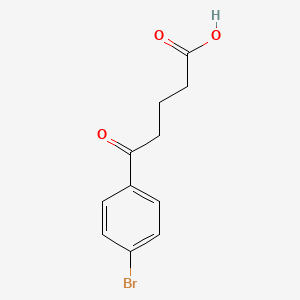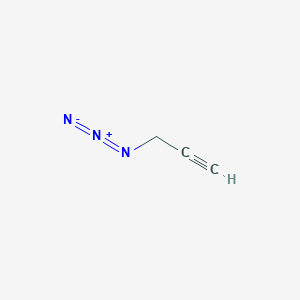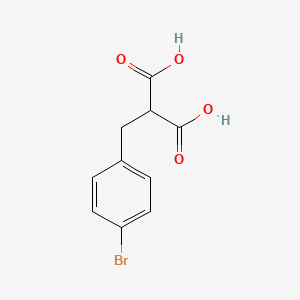
4-(Bromomethyl)-2,6-di-tert-butylpyridine
概要
説明
4-(Bromomethyl)-2,6-di-tert-butylpyridine is a useful research compound. Its molecular formula is C14H22BrN and its molecular weight is 284.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
4-(Bromomethyl)-2,6-di-tert-butylpyridine, similar to other pyridine derivatives, has been studied in various synthesis and chemical reaction contexts. For instance, 4-Diethylamino-2,6-di-tert-butylpyridine is prepared through a sequence involving acylketene dithioacetal, a 2-ene-1,5-dione, and pyrylium salts (Potts & Winslow, 1987). Additionally, studies have looked into the properties of similar compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which acts as a weak nucleophilic base due to steric hindrance from isopropyl groups (Balaban et al., 2004).
Catalysis and Chemical Enhancement
Compounds like this compound often play a role in catalysis. For example, 4-tert-Butylpyridine has been shown to be a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, improving reaction homogeneity, reproducibility, and inhibiting unwanted side reactions (Stamos et al., 1997).
Material Science Applications
In material science, substituted pyridines like 2,6-di-tert-butylpyridine have been used as probes in the study of external acidity in hierarchical zeolites. This compound is particularly effective in quantitatively investigating the external acidity due to its size preventing it from entering the micropores of zeolites (Góra-Marek et al., 2014).
Solar Energy Research
In the context of solar energy, derivatives of pyridine, including 4-tert-butylpyridine, have been studied for their roles in dye-sensitized solar cells. These compounds can affect the charge-transfer rate and diffusion transport in the electrolyte solution, thus influencing the overall efficiency of solar cells (Ferdowsi et al., 2018).
Environmental and Analytical Chemistry
Pyridine derivatives, similar in structure to this compound, have also been utilized in environmental and analytical chemistry. For example, studies have explored the use of 2,6-di-tert-butylpyridine in adsorption processes relevant to environmental remediation and analytical applications (Miyata & Moffat, 1980).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(bromomethyl)-2,6-ditert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQGAXLBUQGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513259 | |
| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81142-32-7 | |
| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)








